

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3,4-Dichloropyridazine

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Compound of Interest

Compound Name: **3,4-Dichloropyridazine**

Cat. No.: **B174766**

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Introduction

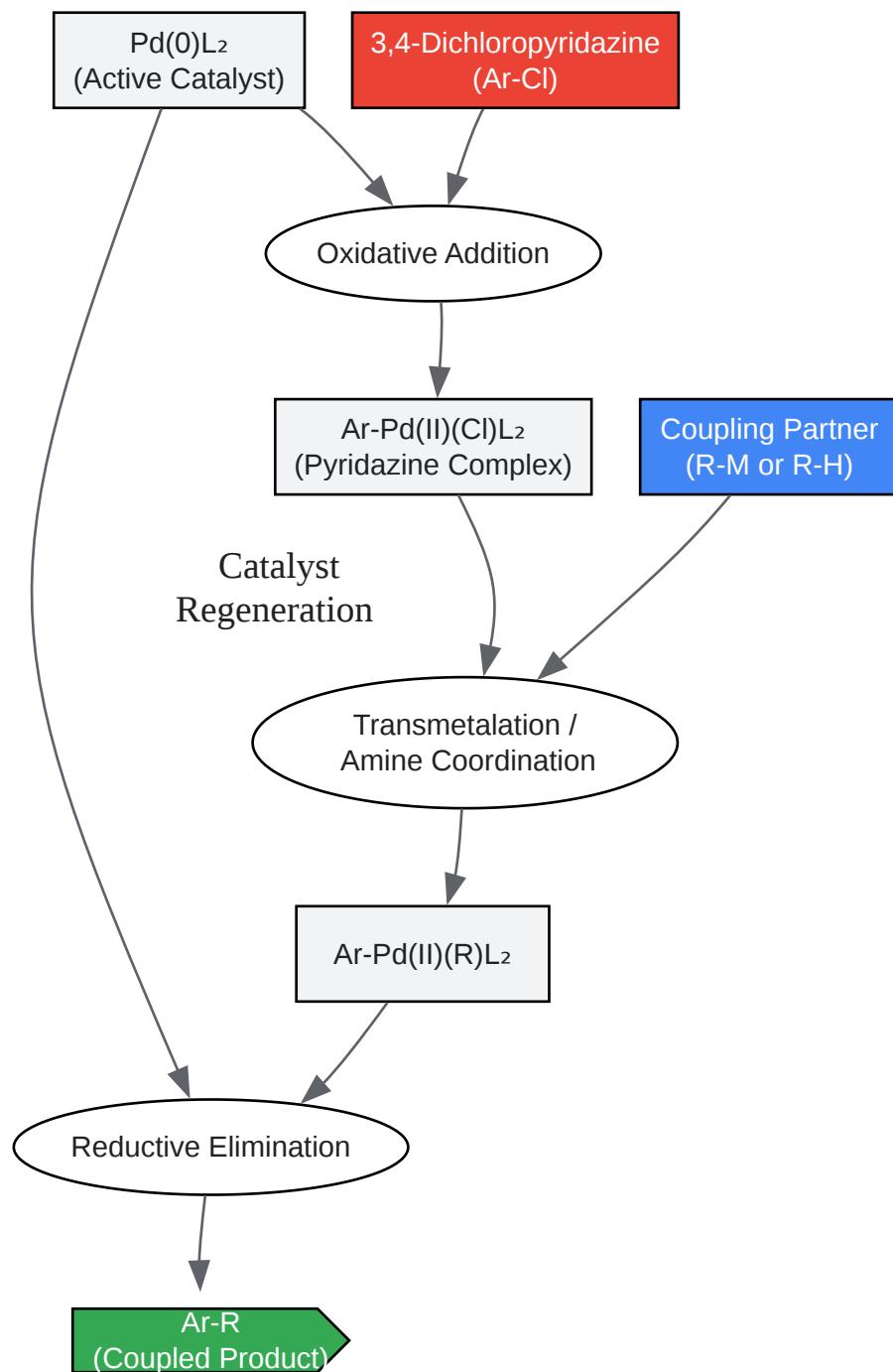
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents. **3,4-Dichloropyridazine** serves as a versatile building block, allowing for the sequential and regioselective introduction of various substituents. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for C-C, C-N, and C-O bond formation, offering a robust toolkit for the elaboration of this heterocyclic core.^{[1][2]}

These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of **3,4-dichloropyridazine**. A key challenge with this substrate is controlling the regioselectivity of the coupling at the C3 versus the C4 position, which is influenced by the electronic and steric environment of the two chlorine atoms. Generally, halides adjacent to a nitrogen atom in N-heteroarenes are more reactive in Pd-catalyzed cross-couplings.^[3] However, selectivity can be finely tuned by the judicious choice of catalyst, ligand, and reaction conditions.^[4]

General Principles of Palladium-Catalyzed Cross-Coupling

The catalytic cycles for most palladium-catalyzed cross-coupling reactions share a common mechanistic framework involving a Pd(0)/Pd(II) cycle. The three key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of **3,4-dichloropyridazine**, forming a Pd(II) complex.
- Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron compound, amine, or terminal alkyne) displaces a ligand on the Pd(II) complex.
- Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.

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Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide. For dihalogenated pyridazines, the site of the first coupling can often be controlled by the choice of ligand and reaction conditions.[\[4\]](#)[\[5\]](#)

Data Summary: Suzuki-Miyaura Coupling Conditions

Coupling Partner	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
Phenylboronic acid	Pd(PPh ₃) ₄ (5)	-	2M Na ₂ CO ₃	DME/EtOH	80	48	75 (C4-Aryl)	[6]
4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂ (3)	-	K ₂ CO ₃	1,4-Dioxane/H ₂ O	100	12	82 (C4-Aryl)	[5]
Thiophenylboronic acid	Pd ₂ (dba) ₃ (2)	XPhos (4)	K ₃ PO ₄	Toluene	110	16	88 (C4-Aryl)	[7]
4-Fluorophenylboronic acid	Pd(OAc) ₂ (2)	SPhos (4)	Cs ₂ CO ₃	1,4-Dioxane	90	24	79 (C4-Aryl)	[5]

Note: The data presented is representative for dichlorinated N-heteroarenes, as specific examples for **3,4-dichloropyridazine** are sparse. The C4 position is generally favored for the initial coupling due to electronic effects, though this can be ligand-dependent.

Detailed Protocol: Suzuki-Miyaura Coupling of 3,4-Dichloropyridazine with Phenylboronic Acid

This protocol is a generalized procedure based on common literature practices for similar substrates.[\[8\]](#)[\[9\]](#)

Materials:

- **3,4-Dichloropyridazine** (1.0 mmol, 149 mg)
- Phenylboronic acid (1.2 mmol, 146 mg)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 mmol, 4.5 mg)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
- Potassium carbonate (K_2CO_3 , 2.0 mmol, 276 mg)
- 1,4-Dioxane (4 mL)
- Water (1 mL)
- Schlenk tube or microwave vial, magnetic stir bar, nitrogen/argon line

Procedure:

- To an oven-dried Schlenk tube containing a magnetic stir bar, add **3,4-dichloropyridazine**, phenylboronic acid, K_2CO_3 , $\text{Pd}(\text{OAc})_2$, and SPhos.
- Seal the tube with a septum.
- Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvents (1,4-dioxane and water) via syringe.
- Place the reaction vessel in a preheated oil bath at 100 °C.

- Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-4-phenylpyridazine.

Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.^{[1][10]} This reaction is fundamental in pharmaceutical synthesis for introducing amine functionalities. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.

Data Summary: Buchwald-Hartwig Amination Conditions

Amine	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
Morpholine	Pd ₂ (dba) ₃ (1.5)	BINAP (3)	NaOt-Bu	Toluene	80	8	92 (C4-Amino)	[1]
Aniline	Pd(OAc) ₂ (2)	XPhos (4)	Cs ₂ CO ₃	t-BuOH	100	18	85 (C4-Amino)	[10]
Benzylamine	Pd ₂ (dba) ₃ (2)	RuPhos (4)	K ₃ PO ₄	1,4-Dioxane	110	16	89 (C4-Amino)	[11]
Aqueous Ammonia	Pd(OAc) ₂ (2)	tBuXPhos (4)	K ₃ PO ₄	1,4-Dioxane	110	24	65 (C4-Amino)	[10]

Note: Data is generalized from protocols for related dichloroazines. The C4 position is the expected site of substitution.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

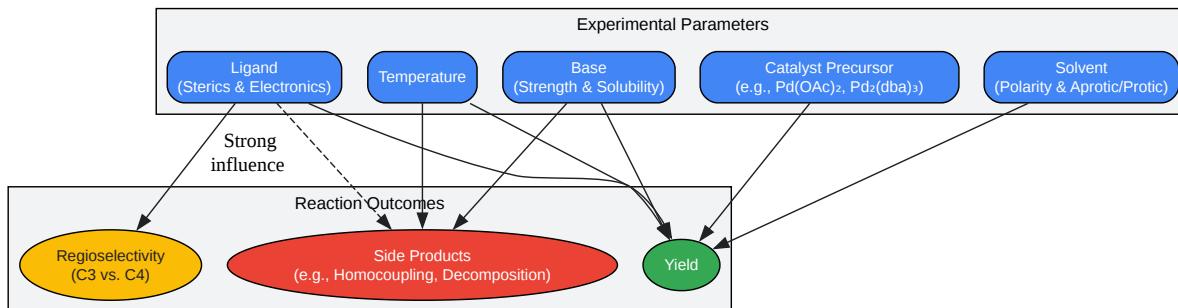
Materials:

- **3,4-Dichloropyridazine** (1.0 mmol, 149 mg)
- Morpholine (1.2 mmol, 105 µL)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg)
- Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)
- Toluene (5 mL)

- Schlenk tube, magnetic stir bar, nitrogen/argon line

Procedure:

- Glovebox recommended: Add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube with a stir bar inside a glovebox.
- If a glovebox is not available, add the solids quickly in a stream of inert gas.
- Add **3,4-dichloropyridazine** to the tube.
- Seal the tube, remove from the glovebox (if used), and add dry, degassed toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
- Place the reaction vessel in a preheated oil bath at 100 °C.
- Stir the mixture for 16-24 hours, monitoring by TLC or LC-MS.
- After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
- Concentrate the solvent in vacuo.
- Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain 4-(morpholino)-3-chloropyridazine.



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